
Cadmium;rhodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cadmium and rhodium are both transition metals with unique properties and applications. Cadmium is a soft, bluish-white metal known for its toxicity and use in batteries, pigments, and coatings . Rhodium is a rare, silvery-white metal known for its high reflectivity, resistance to corrosion, and use in catalytic converters, jewelry, and industrial processes . The compound formed by cadmium and rhodium, often referred to as cadmium rhodium, combines the properties of both metals, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of cadmium rhodium compounds typically involves the reaction of cadmium salts with rhodium salts under controlled conditions. One common method is the co-precipitation technique, where cadmium and rhodium salts are dissolved in a suitable solvent and then precipitated by adding a reducing agent . The resulting precipitate is then filtered, washed, and dried to obtain the cadmium rhodium compound.
Industrial Production Methods: Industrial production of cadmium rhodium compounds often involves high-temperature processes and the use of specialized equipment. For example, cadmium and rhodium can be combined in a high-temperature furnace to form an alloy, which is then processed to obtain the desired compound . This method ensures high purity and uniformity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Cadmium rhodium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, cadmium can react with oxygen to form cadmium oxide, while rhodium can undergo oxidation to form rhodium oxide .
Common Reagents and Conditions: Common reagents used in the reactions of cadmium rhodium compounds include oxygen, hydrogen, and halogens. These reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed: The major products formed from the reactions of cadmium rhodium compounds include cadmium oxide, rhodium oxide, and various cadmium-rhodium alloys. These products have unique properties and are used in different applications, such as catalysis and material science .
Applications De Recherche Scientifique
Cadmium rhodium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions, including hydrogenation and oxidation reactions . In biology, cadmium rhodium compounds are studied for their potential use in imaging and diagnostic techniques . In medicine, these compounds are being explored for their potential use in cancer treatment and drug delivery systems . In industry, cadmium rhodium compounds are used in the production of high-performance materials and coatings .
Mécanisme D'action
The mechanism of action of cadmium rhodium compounds involves their interaction with molecular targets and pathways in cells. Cadmium can induce oxidative stress by generating reactive oxygen species, which can damage cellular components such as DNA and proteins . Rhodium, on the other hand, can interact with various enzymes and proteins, modulating their activity and function . The combined effects of cadmium and rhodium in these compounds can lead to unique biological and chemical activities, making them valuable in research and industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to cadmium rhodium include cadmium palladium, cadmium platinum, and rhodium platinum. These compounds share some properties with cadmium rhodium but also have unique characteristics due to the different metals involved .
Uniqueness of Cadmium Rhodium: Cadmium rhodium stands out due to its unique combination of properties from both cadmium and rhodium. The high reflectivity and resistance to corrosion of rhodium, combined with the chemical reactivity of cadmium, make cadmium rhodium compounds valuable in various applications, from catalysis to material science .
Conclusion
Cadmium rhodium compounds are fascinating materials with a wide range of applications in science, medicine, and industry. Their unique properties and chemical reactivity make them valuable in various research and industrial processes. Understanding their preparation methods, chemical reactions, and mechanisms of action can help unlock their full potential in different fields.
Propriétés
Numéro CAS |
918150-58-0 |
|---|---|
Formule moléculaire |
CdRh |
Poids moléculaire |
215.32 g/mol |
Nom IUPAC |
cadmium;rhodium |
InChI |
InChI=1S/Cd.Rh |
Clé InChI |
AOMRSTOWAGMWOG-UHFFFAOYSA-N |
SMILES canonique |
[Rh].[Cd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


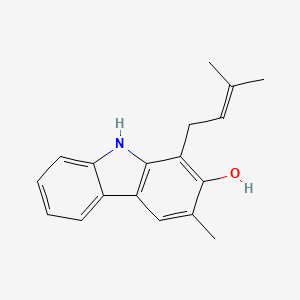

![Tris[3,5-bis(2,4,6-trimethylphenyl)phenyl]phosphane](/img/structure/B14179721.png)
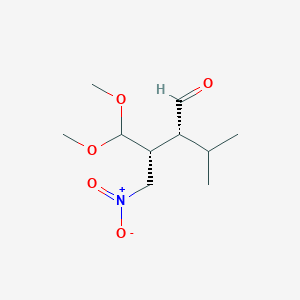
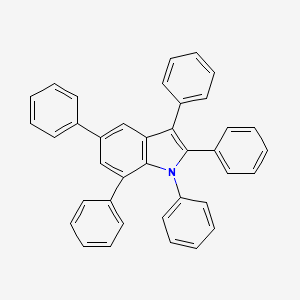
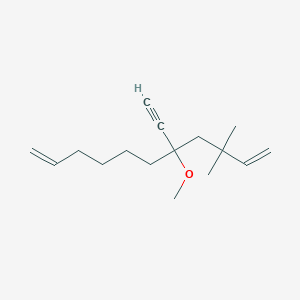
![3-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14179742.png)

![7-Ethyl-1-{[(propan-2-yl)oxy]methyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B14179748.png)
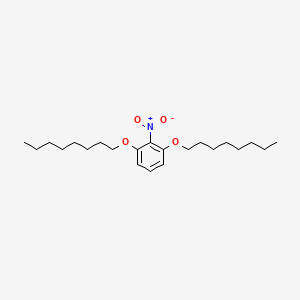
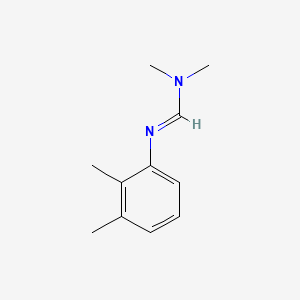
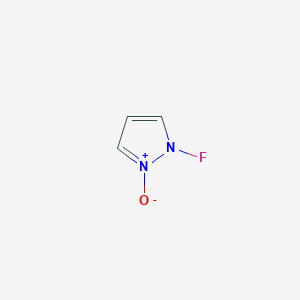
![8-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B14179785.png)
![2-[4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenoxy]propanoic acid](/img/structure/B14179789.png)
